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Compound of Interest

Compound Name: Odevixibat-13C6

Cat. No.: B12364815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary pharmacokinetic

(PK) profile of Odevixibat, an ileal bile acid transporter (IBAT) inhibitor. The information is

curated for professionals in drug development and research, presenting key data in a

structured format with detailed experimental context and visual representations of its

mechanism of action. While this guide focuses on Odevixibat, the principles and methodologies

are broadly applicable to the study of similar compounds, including isotopically labeled versions

like Odevixibat-13C6 which are instrumental in detailed metabolic studies.

Introduction to Odevixibat
Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT).

[1][2][3] By acting locally in the distal ileum, it blocks the reabsorption of bile acids, thereby

increasing their fecal excretion.[2][3][4] This mechanism of action leads to a reduction in the

total bile acid pool, which is particularly beneficial in cholestatic liver diseases where the

accumulation of bile acids is a key driver of pathology and symptoms like pruritus.[4] Odevixibat

is approved for the treatment of pruritus in patients with progressive familial intrahepatic

cholestasis (PFIC).[1][5][6]

Mechanism of Action: Signaling Pathway
Odevixibat's primary pharmacological effect is the inhibition of the enterohepatic circulation of

bile acids. This is achieved by blocking the IBAT, also known as the apical sodium-dependent
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bile acid transporter (ASBT), in the terminal ileum.[4] This interruption of bile acid reabsorption

leads to a decrease in serum bile acid levels.[2]
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Caption: Odevixibat's Mechanism of Action on Enterohepatic Circulation.

Pharmacokinetic Profile
Odevixibat exhibits minimal systemic absorption following oral administration, acting primarily

locally in the gut.[2][3][7]

Table 1: Summary of Odevixibat Pharmacokinetic Parameters
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Parameter Value Population Notes

Absorption

Plasma Concentration 0.06 - 0.72 ng/mL

Pediatric patients (6

months - 17 years)

with PFIC

Following doses of 40

or 120 µg/kg once

daily.[1][6]

Cmax 0.47 ng/mL Healthy Adults
Following a single 7.2

mg dose.[1][5]

Tmax 1 - 5 hours Healthy Adults
Following a single 7.2

mg dose.[1][7]

AUC (0-24h) 2.19 h*ng/mL Healthy Adults
Following a single 7.2

mg dose.[1][5]

Effect of Food

Cmax and AUC

decreased by 72%

and 62% respectively

Healthy Adults

With a high-fat meal,

though not considered

clinically significant.

Distribution

Protein Binding >99% In vitro [1][6]

Metabolism

Primary Pathway Mono-hydroxylation In vitro [1][6]

Elimination

Half-life (t½) 2.36 hours Healthy Adults
Following a single 7.2

mg oral dose.[1][5][6]

Excretion

~97% unchanged in

feces; <0.002% in

urine

Healthy Adults

Following a single

radiolabeled dose.[1]

[5][6]

Accumulation None observed General
With once-daily

dosing.[1][2][3]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://en.wikipedia.org/wiki/Odevixibat
https://pmc.ncbi.nlm.nih.gov/articles/PMC9986570/
https://en.wikipedia.org/wiki/Odevixibat
https://go.drugbank.com/drugs/DB16261
https://en.wikipedia.org/wiki/Odevixibat
https://pmc.ncbi.nlm.nih.gov/articles/PMC10074157/
https://en.wikipedia.org/wiki/Odevixibat
https://go.drugbank.com/drugs/DB16261
https://en.wikipedia.org/wiki/Odevixibat
https://pmc.ncbi.nlm.nih.gov/articles/PMC9986570/
https://en.wikipedia.org/wiki/Odevixibat
https://pmc.ncbi.nlm.nih.gov/articles/PMC9986570/
https://en.wikipedia.org/wiki/Odevixibat
https://go.drugbank.com/drugs/DB16261
https://pmc.ncbi.nlm.nih.gov/articles/PMC9986570/
https://en.wikipedia.org/wiki/Odevixibat
https://go.drugbank.com/drugs/DB16261
https://pmc.ncbi.nlm.nih.gov/articles/PMC9986570/
https://en.wikipedia.org/wiki/Odevixibat
https://www.bylvayhcp.com/moa
https://www.bylvay.com/moa
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed experimental protocols for the pharmacokinetic studies of Odevixibat are primarily

documented within the context of its clinical trial programs. Below is a generalized workflow

representative of the methodologies employed in these studies.

4.1. Clinical Trial Design for Pharmacokinetic Assessment

The pharmacokinetic parameters of Odevixibat were primarily characterized in Phase 1 studies

with healthy adult volunteers and further confirmed in Phase 3 studies in the target pediatric

population with PFIC.

PEDFIC 1 (NCT03566238): A Phase 3, double-blind, randomized, placebo-controlled study

in children with PFIC types 1 or 2.[8][9][10] Patients were randomized to receive placebo,

Odevixibat 40 μg/kg/day, or Odevixibat 120 μg/kg/day.[8][10]

PEDFIC 2 (NCT03659916): An open-label extension study to evaluate the long-term safety

and efficacy of Odevixibat.[9][11]
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Caption: Generalized Workflow for Odevixibat Clinical Pharmacokinetic Studies.

4.2. Bioanalytical Method

While specific details of the bioanalytical methods are proprietary, the quantification of

Odevixibat in plasma samples is typically performed using a validated liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal
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standard, such as Odevixibat-13C6, is standard practice in such assays to ensure accuracy

and precision by correcting for matrix effects and variability in sample processing.

Dosing and Administration
The recommended starting dosage of Odevixibat is 40 µg/kg once daily, administered in the

morning with a meal.[6][12] The dosage can be increased in increments of 40 µg/kg up to a

maximum of 120 µg/kg once daily if there is no clinical improvement in pruritus after three

months. The total daily dose should not exceed 6 mg.[6]

Conclusion
The preliminary pharmacokinetic profile of Odevixibat is characterized by minimal systemic

absorption and local action within the gastrointestinal tract. Its low systemic exposure

contributes to a favorable safety profile. The pharmacokinetic parameters have been

established through rigorous clinical trials, providing a solid foundation for its therapeutic use in

patients with PFIC. The use of isotopically labeled compounds like Odevixibat-13C6 is crucial

for definitive bioanalytical quantification and for conducting detailed mass balance and

metabolism studies to fully elucidate the drug's disposition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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